5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to form a 1,2,3-triazole ring . The reaction is often catalyzed by copper(I) ions, which facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of triazole derivatives by optimizing reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to their active sites . This interaction can disrupt the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: This compound has a similar triazole ring structure but lacks the hexyl chain.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: This derivative includes a benzyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid lies in its combination of a cyclopropyl group and a hexyl chain
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-cyclopropyl-1-hexyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-2-3-4-5-8-15-11(9-6-7-9)10(12(16)17)13-14-15/h9H,2-8H2,1H3,(H,16,17) |
InChI Key |
BVIWEZLGHCOZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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